molecular formula C30H34N2O2 B15364658 tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B15364658
M. Wt: 454.6 g/mol
InChI Key: QHGOTGGCZJUQRI-UHFFFAOYSA-N
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Description

tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a sophisticated chemical building block designed for advanced pharmaceutical and organic synthesis research. This compound features a rigid 8-azabicyclo[3.2.1]octane scaffold, a core structure of significant interest in medicinal chemistry due to its presence in tropane alkaloids and other bioactive molecules . The molecule is strategically protected with both a base-labile tert-butyloxycarbonyl (Boc) group and an acid-labile trityl group, providing orthogonal protection that enables complex, multi-step synthetic sequences. This makes it an invaluable intermediate for the enantioselective construction of complex molecular architectures, particularly in the development of new therapeutic agents . Handling of this air-sensitive compound requires storage in a refrigerated environment (0-10°C) under an inert atmosphere to ensure stability and purity . Researchers are advised to consult the product's Safety Data Sheet (SDS) prior to use. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C30H34N2O2

Molecular Weight

454.6 g/mol

IUPAC Name

tert-butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C30H34N2O2/c1-29(2,3)34-28(33)32-26-19-20-27(32)22-31(21-26)30(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26-27H,19-22H2,1-3H3

InChI Key

QHGOTGGCZJUQRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CN(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the reaction of 3-trityl-3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific reactive sites. For instance, the trityl-protected amine group can be selectively oxidized under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Products : Formation of ketones or carboxylic acids depending on the strength of the oxidizing agent.

Reaction Reagents/Conditions Product
Oxidation of tertiary amineKMnO₄ in acidic mediumKetone derivative

Reduction Reactions

Reduction reactions target the ester or bicyclic framework:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Products : Corresponding alcohols or amines.

Reaction Reagents/Conditions Product
Reduction of ester groupLiAlH₄ in THFPrimary alcohol

Substitution Reactions

The trityl group’s steric bulk directs substitution to less hindered positions:

  • Electrophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Nucleophilic Substitution : Deprotection of the trityl group under acidic conditions yields free amines .

Reaction Reagents/Conditions Product
Trityl deprotection10% TFA in CH₂Cl₂Free amine derivative

Ring-Opening Reactions

Acid-mediated cleavage of the bicyclic structure:

  • Conditions : Hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

  • Products : Linear diamines or lactone-lactam hybrids, depending on reaction pathways .

Reaction Reagents/Conditions Product
Acid hydrolysisHCl in ethanol1,3-Diamine derivative

Coupling Reactions

The compound participates in cross-coupling reactions to form complex architectures:

  • Suzuki-Miyaura Coupling : Requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids.

  • Products : Biaryl or heteroaryl derivatives with retained bicyclic framework.

Rearrangement Pathways

The bicyclic structure undergoes reversible skeletal rearrangements under specific conditions:

  • Mechanism : DFT studies suggest 3,8-diazabicyclo[3.2.1]octane intermediates can isomerize to 2,5-diazabicyclo[2.2.2]octane derivatives via acid-catalyzed pathways .

Initial Structure Rearranged Product Conditions
3,8-Diazabicyclo[3.2.1]octane2,5-Diazabicyclo[2.2.2]octaneTFA in CH₂Cl₂

Cycloaddition Reactions

The compound’s strained bicyclic system facilitates 1,3-dipolar cycloadditions:

  • Partners : Acrylates or acrylic acid derivatives.

  • Products : Tricyclic lactone-lactam systems with fused ring systems .

Key Research Findings

  • Mechanistic Insights : Acid-mediated rearrangements are critical for accessing diverse diazabicyclo derivatives, enabling modular synthesis of drug candidates .

  • Synthetic Utility : The trityl group enhances solubility and directs regioselectivity in substitution reactions, simplifying purification.

Scientific Research Applications

Tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: has several scientific research applications:

  • Chemistry: : It serves as a building block in organic synthesis, facilitating the construction of complex molecules.

  • Biology: : The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.

  • Industry: : Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituent (Position 3) Molecular Weight pKa (if reported) Solubility/Stability Key References
tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate Benzyl 302.41 g/mol N/A Stable at 2–8°C; lipophilic
tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate Trifluoroacetyl 322.29 g/mol N/A Sensitive to moisture; industrial use only
tert-Butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate Hydroxy 228.29 g/mol N/A Polar; stored at 2–8°C
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Oxo (ketone) 225.27 g/mol N/A Stable; used in intermediates
Target Compound (hypothetical) Trityl (triphenylmethyl) ~500–550 g/mol Estimated <7.9* Low solubility in polar solvents; high steric hindrance N/A

*Estimated based on electron-withdrawing effect of trityl compared to benzyl (pKa1 ~7.9 in ).

Biological Activity

tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that exhibits a unique structural framework characterized by its diazabicyclo structure and the presence of a trityl group. This compound has garnered interest in various fields due to its potential biological activities and applications.

  • Molecular Formula : C30H34N2O2
  • Molecular Weight : 454.6 g/mol
  • CAS Number : Not explicitly mentioned in the search results, but related compounds have CAS numbers like 149771-44-8 for similar structures.

The compound's structural features contribute to its lipophilicity and stability, making it suitable for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to its nitrogen-containing bicyclic structure. The presence of two nitrogen atoms within the bicyclic framework enhances its potential for forming hydrogen bonds and engaging in ionic interactions with biomolecules.

Biological Activity Studies

Research on the biological activity of this compound has indicated several potential applications:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural characteristics exhibit antimicrobial properties. Further investigation is needed to ascertain the specific efficacy of this compound against various microbial strains.
  • Cytotoxicity : Some derivatives of diazabicyclo compounds have shown cytotoxic effects in cancer cell lines, indicating a potential role in cancer therapy. The specific cytotoxicity profile of this compound remains to be fully explored.
  • Enzyme Inhibition : The ability of bicyclic compounds to inhibit certain enzymes could be beneficial in drug development, particularly for diseases where enzyme regulation is crucial.

Table 1: Comparison of Biological Activities

Compound NameCAS NumberActivity TypeFindings
This compoundN/AAntimicrobialNeeds further study
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate201162-53-0CytotoxicityEffective against certain cancer cell lines
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane113451-59-5Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful optimization to ensure high yields and purity of the final product . The structural modifications can lead to derivatives with distinct biological activities, highlighting the importance of exploring these variations for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate with high stereochemical purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) to minimize epimerization. Use chiral auxiliaries or asymmetric catalysis to direct stereochemistry. For diazabicyclo derivatives, multi-step protocols involving alkylation, cyclization, and protective group strategies are common. Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures stereochemical integrity .

Q. How can common impurities (e.g., des-tritylated byproducts) be removed during purification?

  • Methodological Answer : Impurities often arise from incomplete trityl protection or hydrolysis. Acidic washes (5% NaHCO₃) remove residual reagents, while silica gel chromatography resolves stereoisomers. Analytical HPLC with UV detection (λ = 254 nm) confirms purity. For persistent byproducts, recrystallization in hexane/ethyl acetate mixtures improves yield .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies trityl proton environments (δ 7.2–7.5 ppm for aromatic protons) and bicyclic backbone signals. 2D NMR (COSY, HSQC) resolves overlapping peaks .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and detects fragmentation patterns.
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and tertiary amine groups (~3300 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can conflicting data between NMR and mass spectrometry (e.g., unexpected molecular ion adducts) be resolved?

  • Methodological Answer :

  • Adduct Identification : Use HRMS to distinguish [M+Na]⁺ or [M+K]⁺ from the parent ion. Adjust ionization parameters (e.g., ESI vs. APCI) to minimize adduct formation.
  • NMR Artifacts : Verify solvent purity (e.g., deuterated chloroform vs. DMSO-d₆) and exclude residual water via drying agents (MgSO₄). For ambiguous signals, employ DEPT-135 or NOESY experiments .

Q. What strategies address stereochemical inconsistencies in synthetic batches (e.g., endo vs. exo isomers)?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak® IA/IB) for HPLC separation.
  • Crystallography : Single-crystal X-ray diffraction definitively assigns stereochemistry.
  • Dynamic NMR : Variable-temperature ¹H NMR detects isomerization barriers (e.g., coalescence temperatures) .

Q. How to design stability studies for this compound under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Degradation : Incubate samples at 40°C/75% RH (ICH Q1A guidelines) and monitor via HPLC.
  • pH Profiling : Prepare buffered solutions (pH 1–13) and quantify degradation products (e.g., de-esterification) over 24–72 hours.
  • Data Analysis : Apply Arrhenius kinetics to predict shelf-life under standard conditions .

Q. How to reconcile contradictory biological activity data (e.g., enzyme inhibition vs. cell-based assays)?

  • Methodological Answer :

  • Solubility Check : Confirm compound solubility in assay media (DMSO stock ≤0.1% v/v). Use dynamic light scattering (DLS) to detect aggregation.
  • Orthogonal Assays : Compare SPR (binding affinity) with functional assays (e.g., GTPase activation). Adjust buffer composition (e.g., Mg²⁺ concentration) to match physiological conditions .

Physical and Chemical Properties (Inferred from Analogues)

PropertyValue (Analogues)Notes
SolubilityOrganic solvents (DMF, DCM)Varies with trityl substitution
StabilityStable at RT, hygroscopicStore under inert gas (N₂/Ar)
Melting Point~140–142°C (similar bicyclic esters)Empirical determination advised
Stereochemical ComplexityHigh (endo/exo isomers)Requires chiral analysis

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